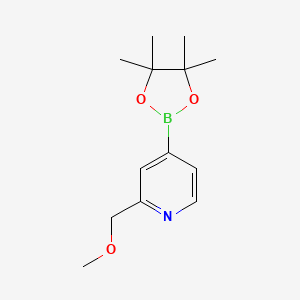

2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine-based organoboron compound featuring a methoxymethyl substituent at the 2-position and a pinacol boronate ester at the 4-position. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a widely used protecting group for boronic acids, enhancing stability and solubility in organic solvents. The methoxymethyl group introduces moderate electron-donating effects, influencing the compound’s reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings.

Properties

IUPAC Name |

2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-7-15-11(8-10)9-16-5/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBSJYGHWOHSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1834584-84-7 | |

| Record name | 2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-(Methoxymethyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., THF).

Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Alcohol derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to yield the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related pyridine-based boronate esters:

Structural and Electronic Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxymethyl group in the target compound donates electrons via its oxygen atom, increasing the electron density on the pyridine ring. This contrasts with sulfonyl () or trifluoroethoxy () substituents, which withdraw electrons, stabilizing the boronate for harsher reaction conditions .

- Chloro and methoxy groups () create a balance of electronic effects, enabling regioselective cross-couplings .

Steric Considerations :

Stability and Handling

Hydrolytic Stability :

- Pinacol boronates are generally stable to hydrolysis, but electron-donating groups (e.g., methoxymethyl) may slightly increase susceptibility to acidic conditions compared to electron-withdrawing groups (e.g., trifluoroethoxy) .

- Trimethylsilyl-protected boronates () offer enhanced stability but require desilylation steps for further functionalization .

- Safety Data: Boronate esters with halogen substituents (e.g., 5-chloro in ) may pose higher toxicity risks compared to alkoxy or alkylamino derivatives .

Biological Activity

2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : CHBNO

- Molecular Weight : 235.09 g/mol

- CAS Number : 1688661-75-7

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It exhibits properties that may inhibit specific enzymes and receptors involved in disease processes. For instance, the dioxaborolane moiety is known for its role in stabilizing interactions with biomolecules, potentially enhancing the efficacy of the compound in medicinal applications.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit significant anticancer properties. For example:

- Inhibition of Cell Proliferation : In vitro studies show that related compounds can inhibit the proliferation of various cancer cell lines with IC values ranging from 0.1 to 10 µM .

- Mechanisms of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Safety Profile

Toxicological assessments indicate that similar compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) when administered in animal models . This suggests a favorable safety profile for potential therapeutic use.

Study 1: Efficacy Against Breast Cancer

A study evaluated a related compound's efficacy against triple-negative breast cancer (TNBC). The compound demonstrated:

- Significant Reduction in Tumor Size : Mice treated with the compound showed a reduction in tumor size compared to control groups.

- Survival Benefit : The treatment group exhibited improved survival rates, indicating the compound's potential as a therapeutic agent .

Study 2: Antiviral Activity

Another investigation focused on antiviral properties against influenza strains. The compound displayed:

- High Plasma Stability : Demonstrated a half-life greater than 12 hours.

- Viral Load Reduction : Significant reductions in viral load were observed in treated mice models .

Data Table: Biological Activity Summary

Q & A

Basic: What are the key synthetic strategies for preparing 2-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves:

- Stepwise functionalization : Bromination at the pyridine C4 position, followed by substitution with a methoxymethyl group at C2. The boron pinacol ester (dioxaborolane) is introduced via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Critical conditions : Reactions require anhydrous solvents (e.g., THF or DMF), inert atmosphere (N₂/Ar), and controlled temperatures (60–100°C) to prevent boronate decomposition .

Basic: How is the structural integrity of this compound verified post-synthesis?

Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, aromatic protons at δ 7.5–8.5 ppm). The dioxaborolane group is identified via ¹¹B NMR (δ ~30 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₂₁BNO₃: 262.17 g/mol) .

Advanced: How do reaction conditions impact the yield of Suzuki-Miyaura cross-coupling reactions involving this boronate?

Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for aryl-aryl coupling; ligand choice affects steric hindrance from the methoxymethyl group .

- Base optimization : K₂CO₃ or CsF in THF/H₂O mixtures enhances boronate activation. Excess base (>3 equiv.) may hydrolyze the dioxaborolane .

- Temperature : Reactions at 80–100°C improve conversion but risk boronate decomposition; microwave-assisted synthesis can reduce time .

Advanced: How to resolve contradictions in reported catalytic efficiencies for this compound?

Discrepancies arise from:

- Substrate electronic effects : Electron-donating methoxymethyl groups may slow transmetallation in Pd-catalyzed reactions, requiring adjusted catalyst loading (5–10 mol%) .

- Solvent polarity : Polar aprotic solvents (DMF) stabilize intermediates but may compete with boronate activation. Compare yields in DMF vs. toluene .

- Validation : Replicate experiments using standardized protocols (e.g., [Pd] = 5 mol%, 24 h reflux) and report turnover numbers (TON) for cross-study comparisons .

Basic: What are the recommended handling and storage protocols?

- Handling : Use gloves and work in a fume hood due to potential respiratory irritation (GHS H319/H335). Avoid exposure to moisture to prevent boronate hydrolysis .

- Storage : Under inert gas (Ar) at –20°C in amber vials; desiccants (molecular sieves) prolong stability .

Advanced: How can computational modeling predict reactivity in cross-coupling applications?

- DFT calculations : Model transition states to assess steric effects from the methoxymethyl group and electronic contributions of the pyridine ring .

- Docking studies : Predict interactions with catalytic Pd centers; compare with experimental Hammett parameters for substituent effects .

Basic: What are common impurities encountered during synthesis, and how are they removed?

- Byproducts : Unreacted boronic acid precursors or deboronated pyridines.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (CH₂Cl₂/hexane) .

Advanced: How is this compound utilized in medicinal chemistry lead optimization?

- Fragment-based design : The boronate enables late-stage diversification via Suzuki coupling to introduce pharmacophores (e.g., aryl groups for target binding) .

- SAR studies : Modify the methoxymethyl group to tune solubility and logP while retaining boronate reactivity .

Basic: What spectroscopic techniques differentiate this compound from analogous pyridine boronates?

- IR spectroscopy : C-O stretching of the methoxymethyl group at ~1100 cm⁻¹ vs. C-B vibrations at ~1350 cm⁻¹ .

- X-ray crystallography : Resolve spatial orientation of the dioxaborolane and methoxymethyl groups; compare with Cambridge Structural Database entries .

Advanced: How to assess hydrolytic stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.